Cetotiamine is synthesized from thiamine through various chemical processes. It falls under the category of pharmaceutical compounds and is classified as a vitamin B complex derivative. It is particularly noted for its role in neurological health, supporting nerve function and metabolic processes.
The synthesis of cetotiamine typically involves several chemical reactions that modify thiamine to enhance its properties. One notable method includes:
This method highlights the importance of controlling reaction conditions such as temperature and pH to ensure optimal yield and purity of cetotiamine.
Cetotiamine has a complex molecular structure characterized by the following features:
The structural modifications made during synthesis allow cetotiamine to exhibit enhanced pharmacological effects compared to its parent compound, thiamine.
Cetotiamine undergoes various chemical reactions that are vital for its functionality:
These reactions underline the compound's significance in metabolic processes, particularly in energy production within cells.
The mechanism of action for cetotiamine primarily involves its conversion into thiamine within the body. Once converted, it acts as a coenzyme in several key biochemical pathways:
Research indicates that cetotiamine's ability to penetrate the blood-brain barrier significantly contributes to its therapeutic effects on neurological disorders .
Cetotiamine exhibits several notable physical and chemical properties:
These properties are critical for its formulation into pharmaceutical products, ensuring efficacy during storage and use.
Cetotiamine has several applications in clinical settings:
Cetotiamine represents a specialized derivative of thiamine (vitamin B1) developed to overcome the absorption limitations of natural thiamine. Unlike conventional thiamine salts, cetotiamine features structural modifications that enhance its pharmacokinetic properties while maintaining vitamin activity. This synthetic compound occupies a unique position at the intersection of nutritional science and medicinal chemistry, offering insights into how molecular engineering can optimize vitamin therapeutics. The compound's development reflects ongoing efforts to improve upon natural vitamin structures through targeted chemical modifications that address inherent physiological limitations while retaining essential biological functions [3] [4].
Cetotiamine is chemically designated as O,S-bis(ethoxycarbonyl)thiamine, classified as a disubstituted thiamine derivative within the vitamin B1 analog family. Its molecular formula is C₁₈H₂₆N₄O₆S for the free base form, with a molecular weight of 426.49 g/mol [5]. The hydrochloride hydrate form (commonly referenced in pharmaceutical contexts) has the formula C₁₈H₂₉ClN₄O₇S and a molecular weight of 481.0 g/mol [8]. The compound features a distinctive structure with ethoxycarbonyl modifications at both the thiazole sulfur and the aliphatic hydroxyl group, resulting in a zwitterionic character evidenced by calculated pKa values of 7.36 (basic) and 0.96 (basic) [10].
Table 1: Key Chemical Identifiers of Cetotiamine [3] [5] [8]*
Identifier Type | Value | Form/Salt |
---|---|---|
CAS Registry Number | 137-76-8 | Free base |
CAS Registry Number | 616-96-6 | Hydrochloride |
CAS Registry Number | 1089312-80-0 | Hydrochloride hydrate |
UNII Code | 4Q9TEB340S | Hydrochloride |
IUPAC Name | ethyl [(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-ethoxycarbonyloxypent-2-en-3-yl]sulfanylformate;hydrate;hydrochloride | Hydrochloride hydrate |
Molecular Formula (Base) | C₁₈H₂₆N₄O₆S | Free base |
Molecular Weight (Base) | 426.49 g/mol | Free base |
Cetotiamine belongs to the chemical class of synthetic thiamine analogs characterized by esterification modifications. This classification includes compounds such as benfotiamine (S-benzoylthiamine O-monophosphate), fursultiamine (thiamine tetrahydrofurfuryl disulfide), and sulbutiamine (O-isobutyrylthiamine disulfide) [4]. These analogs share the core pyrimidinylmethyl-thiazolium structure of thiamine but feature different substituents that significantly alter their physicochemical properties and biological behavior. The presence of an E/Z isomeric center (specifically at the pent-3-enyl chain) contributes to its stereochemical complexity [3] [8].
Table 2: Comparative Analysis of Thiamine Analogs [3] [4]*
Compound Name | Chemical Modifications | Key Structural Features |
---|---|---|
Cetotiamine | O,S-bis(ethoxycarbonyl) | Ethoxycarbonyl groups at thiazole sulfur and aliphatic hydroxyl |
Thiamine HCl | Unmodified hydrochloride salt | Thiazolium chloride with hydroxymethyl and aminopyrimidine |
Benfotiamine | S-benzoyl, O-monophosphate | Benzoyl group at sulfur, phosphate at oxygen |
Fursultiamine | Tetrahydrofurfuryl disulfide | Disulfide linkage with furfuryl group |
Sulbutiamine | O,O'-diisobutyryl disulfide | Disulfide with isobutyryl esters |
Cetotiamine emerged during the mid-20th century amid extensive research into synthetic thiamine analogs with improved pharmaceutical properties. Historical records indicate its first regulatory approval occurred in Japan on January 27, 1965, marking its introduction as a pharmaceutical agent [7]. This development coincided with a period of intense investigation into vitamin B1 chemistry (1950s-1970s), when researchers systematically modified thiamine's structure to address its poor lipid solubility, limited bioavailability, and rapid renal excretion – significant drawbacks of natural thiamine [3] [4].
The compound was developed specifically to enhance tissue penetration and metabolic utilization compared to water-soluble thiamine salts. Japanese pharmaceutical research played a pivotal role in cetotiamine's development, with the hydrochloride salt form (cataloged under various names including dicethiamine hydrochloride) becoming the dominant pharmaceutical form [3] [7]. Early pharmacological studies focused on comparing its absorption kinetics and tissue distribution profiles with those of natural thiamine, demonstrating superior characteristics that justified its pharmaceutical development [3].
Table 3: Historical Timeline of Cetotiamine Development [3] [4] [7]*
Year | Development Milestone | Significance |
---|---|---|
1965 | First approval in Japan | Initial regulatory acceptance for medical use |
1970s | Inclusion in Japanese pharmacopeia | Standardization of pharmaceutical specifications |
1980s | Research on tissue distribution | Demonstration of enhanced absorption properties |
1990s | Biochemical efficacy studies | Investigation of antifatigue effects in animal models |
2010s | JP17 specification as hydrochloride hydrate | Updated pharmaceutical standards including hydrate form |
Academic research on cetotiamine has primarily focused on its unique pharmacokinetic properties and biochemical efficacy compared to conventional thiamine. A significant research finding demonstrated its excellent absorbability and transformability in tissues, particularly noting its enhanced ability to cross cellular barriers compared to natural thiamine [3]. Animal model studies specifically highlighted its performance advantages in complex fatigue models, suggesting potential applications in conditions involving metabolic stress [3] [7]. These investigations established cetotiamine's proof-of-concept as a vitamin B1 analog with modified physiological behavior.
From an industrial perspective, cetotiamine achieved pharmaceutical standardization with inclusion in the Japanese Pharmacopoeia (JP17) as cetotiamine hydrochloride hydrate, cementing its regulatory status [8]. This specification reflects industrial efforts to ensure compound stability and reproducibility in pharmaceutical preparations. The transition from the initial hydrochloride form to the monohydrate hydrochloride form (CAS 1089312-80-0) represents an important pharmaceutical milestone aimed at optimizing crystalline structure and stability [7] [8].
Table 4: Key Patents and Industrial Developments [7] [8] [10]*
Patent/Development | Organization | Significance |
---|---|---|
Pharmaceutical formulations | Undisclosed (Japan) | Early development of dosage forms |
JP17 specification | Japanese Pharmacopoeia | Standardization of hydrate form |
Manufacturing processes | Undisclosed industrial | Optimization of synthetic routes |
Analytical methods | Pharmacopoeial | Quality control standardization |
The compound's regulatory journey reflects the specialized niche occupied by modified vitamins in pharmaceutical markets. Despite its longstanding approval status, comprehensive patent landscaping data remains limited in public domains, suggesting either proprietary protection of manufacturing processes or specialized applications in specific markets [7] [10]. Cetotiamine's development trajectory illustrates how vitamin analogs occupy a distinct position between essential nutrients and pharmaceutical agents, requiring specialized regulatory and manufacturing approaches different from both conventional vitamins and new chemical entities. The continued inclusion of cetotiamine hydrochloride hydrate in pharmacopeial standards demonstrates its established position within specific pharmaceutical traditions, particularly in Japanese medicine [8].
Table 5: Cetotiamine in Regulatory and Industrial Contexts [3] [7] [8]*
Identifier System | Identifier Code | Context |
---|---|---|
CAS Registry | 137-76-8 | Base compound |
CAS Registry | 616-96-6 | Hydrochloride salt |
CAS Registry | 1089312-80-0 | Hydrochloride hydrate |
UNII | 4Q9TEB340S | Hydrochloride substance identifier |
ChEMBL ID | CHEMBL2105985 | Bioactivity database |
PubChem CID | 3033983 | Chemical structure database |
CHEBI | CHEBI:135691 | Chemical entities of biological interest |
UMLS CUI | C5238172 | Unified medical language system |
CAS No.: 101-87-1
CAS No.: 15769-56-9
CAS No.: 210230-40-3
CAS No.: 11104-40-8
CAS No.: 485-18-7
CAS No.: